molecular formula C6H9IN2 B1590289 1-Amino-2-methylpyridinium iodide CAS No. 7583-90-6

1-Amino-2-methylpyridinium iodide

Cat. No.: B1590289
CAS No.: 7583-90-6
M. Wt: 236.05 g/mol
InChI Key: XMFXSCPQGJZSLU-UHFFFAOYSA-M
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Description

1-Amino-2-methylpyridinium iodide is a pyridine derivative and an important reagent for organic synthesis . It has various pharmaceutical applications and participates in homogeneous transition metal-catalyzed reactions .


Synthesis Analysis

The synthesis of this compound involves a solution of the compound (3 mmol) and ethyl cyanoacetate (4 g, 35 mmol) in 50 mL of ethanol stirred with K2CO3(5 g) at room temperature for 3 days .


Molecular Structure Analysis

The molecular formula of this compound is C6H9IN2 . Single-crystal X-ray diffraction studies suggest that the compound crystallizes in the monoclinic space group P 2 1 / c (phase II) .


Chemical Reactions Analysis

This compound is used as a building block to construct fused heterocycles, synthesis of substituted pyridines, dipolar cycloadditions, ylide type reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The molecular weight of the compound is 236.06 .

Scientific Research Applications

Peptide Synthesis

1-Amino-2-methylpyridinium iodide has been utilized in the realm of peptide synthesis. An example includes its role in the synthesis of different peptides using protected di- and trifunctional amino acids. Its use in this context helps in achieving reactions free of racemization, which is crucial for preserving the structural integrity of peptides (Keese et al., 1985).

CO2 Separation

In the field of environmental science, specifically in CO2 separation processes, this compound has shown promising results. When used in composites, it significantly enhances CO2/N2 selectivity and the permeance of CO2 gas, contributing to more effective CO2 capture technologies (Kim & Kang, 2019).

Organic Synthesis

This compound has been employed in various organic reactions, such as the generation of azomethine ylids, which are intermediates in organic synthesis. It was used in reactions with carbonyl compounds, showcasing its versatility in chemical synthesis (Kohra & Tominaga, 1994).

Spectroscopic and Structural Studies

This compound has been a subject in structural and spectroscopic studies. For instance, its crystal structure was analyzed using various techniques like NMR, FTIR, Raman, and X-ray diffraction, providing insights into its molecular geometry and interactions (Barczyński et al., 2013).

Analytical Chemistry Applications

It has also found use in analytical chemistry, particularly in the acidimetric determination of thiol groups. This demonstrates its utility in analytical methods where precise and accurate measurements are essential (Bald, 1980).

Safety and Hazards

The compound is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Mechanism of Action

Target of Action

It’s known that this compound is a type of organic compound and is often used as a reagent in organic synthesis .

Mode of Action

It’s known to be an ionic compound, composed of 1-amino-2-methylpyridine cation and iodide anion . The interaction of this compound with its targets would depend on the specific reaction conditions and the nature of the other reactants involved.

Biochemical Pathways

As a reagent in organic synthesis, it’s likely involved in various chemical reactions leading to the formation of other organic compounds .

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction and the nature of the other reactants .

Result of Action

The molecular and cellular effects of 1-Amino-2-methylpyridinium iodide’s action would depend on the specific reaction it’s involved in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s soluble in water and organic solvents, and it’s recommended to be stored in a dry, well-ventilated place . The specific reaction conditions, such as temperature and pH, can also affect its reactivity.

Biochemical Analysis

Biochemical Properties

It is known that pyridinium salts, which include 1-Amino-2-methylpyridinium iodide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Cellular Effects

It is known that structurally diverse pyridinium salts have been used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Molecular Mechanism

Pyridinium ionic liquids, which include this compound, are composed of pyridinium cations and inorganic or organic anions . They have become a hot topic in synthesis and application .

Temporal Effects in Laboratory Settings

It is known that it should be stored in a dark place, under an inert atmosphere, at room temperature . It is also known to be air sensitive .

Dosage Effects in Animal Models

It is known that N-methylpyridinium iodide, a related compound, has been tested in a 15-day animal trial on rats .

Metabolic Pathways

It is known that pyridinium salts, which include this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .

Transport and Distribution

It is known that pyridinium salts, which include this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .

Subcellular Localization

It is known that pyridinium salts, which include this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .

Properties

IUPAC Name

2-methylpyridin-1-ium-1-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFXSCPQGJZSLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484977
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7583-90-6
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-2-methylpyridinium Iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1-Amino-2-methylpyridinium iodide be used for deamination reactions?

A2: Yes, this compound can be indirectly employed for deamination. While it does not directly deaminate itself, it reacts with benzaldehyde to form N-benzalimino-2-methylpyridinium iodide. This intermediate, upon treatment with a base, yields 2-picoline and benzonitrile, effectively achieving deamination of the original 2-methylpyridine [].

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